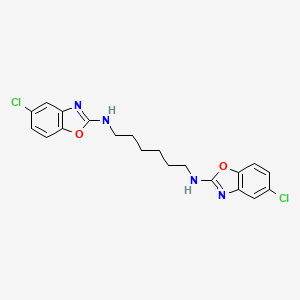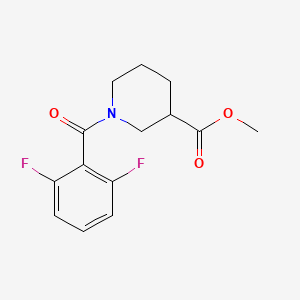
N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine is a synthetic organic compound that features two benzoxazole rings substituted with chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine typically involves the reaction of 5-chloro-1,3-benzoxazole with 1,6-hexanediamine under controlled conditions. The reaction may require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms on the benzoxazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N1,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~6~-bis(benzoxazol-2-yl)-1,6-hexanediamine: Lacks the chlorine substituents.
N~1~,N~6~-bis(5-methyl-1,3-benzoxazol-2-yl)-1,6-hexanediamine: Contains methyl groups instead of chlorine.
N~1~,N~6~-bis(5-nitro-1,3-benzoxazol-2-yl)-1,6-hexanediamine: Contains nitro groups instead of chlorine.
Uniqueness
The presence of chlorine atoms in N1,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine may impart unique chemical and biological properties compared to its analogs. Chlorine substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C20H20Cl2N4O2 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
N,N'-bis(5-chloro-1,3-benzoxazol-2-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C20H20Cl2N4O2/c21-13-5-7-17-15(11-13)25-19(27-17)23-9-3-1-2-4-10-24-20-26-16-12-14(22)6-8-18(16)28-20/h5-8,11-12H,1-4,9-10H2,(H,23,25)(H,24,26) |
Clave InChI |
MRDOXYDGOWUMEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(O2)NCCCCCCNC3=NC4=C(O3)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
![1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13374772.png)
![Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate](/img/structure/B13374789.png)

![N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374797.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374800.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374802.png)

![N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13374813.png)
![(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13374820.png)
![(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374824.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374827.png)
![5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13374849.png)
![8'-bromo-2,2-dimethyl-2,3,5,6-tetrahydrospiro[pyran-4,4'-tetrazolo[1,5-a][1,4]benzodiazepin]-6'(5'H)-one](/img/structure/B13374854.png)
